N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Catalog No.
S3213720
CAS No.
946296-05-5
M.F
C18H22N2O5S2
M. Wt
410.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-...

CAS Number

946296-05-5

Product Name

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

IUPAC Name

4-methoxy-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5

InChI

InChI=1S/C18H22N2O5S2/c1-13-11-16(7-9-18(13)25-2)27(23,24)19-15-6-8-17-14(12-15)5-4-10-20(17)26(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3

InChI Key

USSLIWGMNOVJSI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OC

solubility

not available

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound characterized by a unique structure that incorporates a tetrahydroquinoline moiety, methanesulfonyl group, and a sulfonamide functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the sulfonamide group enhances its solubility and biological interactions, making it a subject of interest in pharmaceutical research.

  • Search for Existing Research: Scientific databases like PubMed and Google Scholar haven't yielded any published research directly connected to this specific compound , .
  • Chemical Structure Analysis: Analysis of the compound's structure suggests potential areas for investigation. The presence of the sulfonamide group and the quinoline moiety hint at possible enzyme inhibitory properties, but further research is needed for confirmation.
Typical of sulfonamides and heterocycles. Some relevant reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, participating in acid-base equilibria.
  • Condensation Reactions: The methanesulfonyl and sulfonamide groups can engage in condensation reactions with amines or alcohols to form more complex structures.

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has shown promising biological activities:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
  • Anticancer Activity: Some derivatives exhibit potent anticancer properties, potentially through mechanisms involving interference with cellular signaling pathways or induction of apoptosis .

These activities suggest that this compound may be explored further for therapeutic applications.

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can be achieved through several methods:

  • Multi-step Synthesis: Involves the formation of the tetrahydroquinoline core followed by the introduction of the methanesulfonyl and sulfonamide groups. This may include:
    • Formation of the tetrahydroquinoline via cyclization reactions.
    • Subsequent sulfonation to introduce the methanesulfonyl group.
    • Final coupling with an appropriate amine to form the sulfonamide linkage.
  • Catalyzed Reactions: Utilizing transition metal catalysts (e.g., palladium or copper) to facilitate cross-coupling reactions for constructing complex frameworks efficiently .

The potential applications of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide include:

  • Pharmaceutical Development: As a lead compound in drug discovery for antibacterial and anticancer agents.
  • Biochemical Research: Investigating its mechanisms of action in cellular systems.

Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological properties. Key areas include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins involved in disease processes.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes related to bacterial resistance or cancer proliferation.

These studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural features or biological activities with N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUniqueness
SulfamethoxazoleSulfonamide groupAntibacterialWidely used antibiotic
Quinolone derivativesHeterocyclic structureAntibacterialBroad-spectrum activity
Tetrahydroquinoline derivativesSimilar core structureAnticancerPotentially novel mechanisms

These compounds highlight the uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide due to its specific combination of functional groups and potential dual activity against bacteria and cancer cells.

XLogP3

2.3

Dates

Last modified: 08-18-2023

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